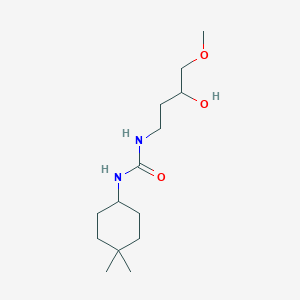
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea, also known as DMCM, is a chemical compound that has been extensively studied for its potential as an anxiolytic and sedative agent. DMCM belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is not well understood. It is believed to act on the GABAergic system, which is the major inhibitory neurotransmitter system in the brain. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to enhance the binding of GABA to its receptor, which results in an increase in the inhibitory tone of the brain. This leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of stress hormones, such as corticosterone and adrenaline, in animal models of stress. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has also been shown to modulate the levels of cytokines, which are proteins that are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea in lab experiments is its high potency and selectivity. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to have a high affinity for the GABA receptor, which makes it a useful tool for studying the GABAergic system. Another advantage of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is its stability and solubility, which makes it easy to handle and store. However, one of the limitations of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is its potential for toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the research on 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea. One direction is to investigate its potential as a treatment for anxiety and sleep disorders in humans. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, further studies are needed to investigate the long-term effects of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea on the brain and its potential for addiction and tolerance.
Méthodes De Synthèse
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea can be synthesized by reacting 4,4-dimethylcyclohexanone with 3-hydroxy-4-methoxybutylamine in the presence of a urea derivative. The reaction proceeds via a condensation reaction, which results in the formation of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea. The yield of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been extensively studied for its potential as an anxiolytic and sedative agent. It has been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze and the light-dark box test. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has also been shown to have sedative effects in animal models of sleep, such as the pentobarbital-induced sleeping test.
Propriétés
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2)7-4-11(5-8-14)16-13(18)15-9-6-12(17)10-19-3/h11-12,17H,4-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNDPQZZNVYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)NCCC(COC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
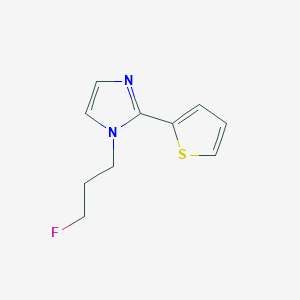
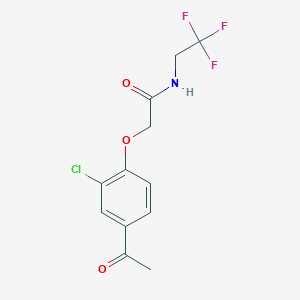
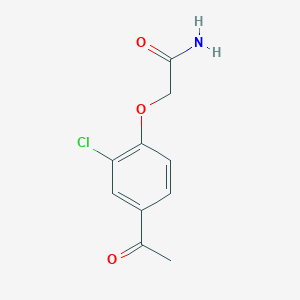
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
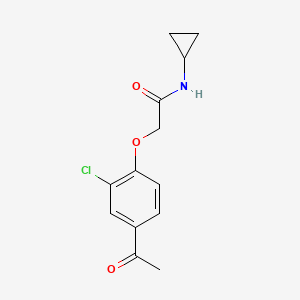
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)